molecular formula C6H8N4 B13447227 6-Aminopyridine-3-carboximidamide

6-Aminopyridine-3-carboximidamide

Cat. No.: B13447227
M. Wt: 136.15 g/mol
InChI Key: MBJKSCNPVKLZBV-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-carboximidamide (CID: 22636436) is a pyridine derivative with the molecular formula C₆H₈N₄O. Its structure features an amino group (-NH₂) at the 6-position of the pyridine ring and a carboximidamide group (-C(=NH)-NH₂) at the 3-position (Figure 1). The compound’s SMILES notation is C1=CC(=NC=C1/C(=N/O)/N)N, and its InChIKey is UNQVQCRLWPIZCJ-UHFFFAOYSA-N . This dual functionalization confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

6-aminopyridine-3-carboximidamide

InChI

InChI=1S/C6H8N4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9)

InChI Key

MBJKSCNPVKLZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyridine-3-carboximidamide typically involves the reaction of 6-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular weight : 152.16 g/mol
  • Collision Cross Section (CCS): Predicted values for its dihydrochloride salt (6-aminopyridine-3-carboximidamide dihydrochloride) include 126.2 Ų for the [M+H]+ adduct and 128.7 Ų for [M-H]- .

Comparison with Structurally Similar Compounds

The following table compares this compound with five structurally related pyridine derivatives, focusing on molecular features, substituents, and physicochemical properties.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₈N₄O -NH₂ (C6), -C(=NH)-NH₂ (C3) 152.16 High polarity due to amino and carboximidamide groups; used in ligand design .
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₁H₁₆N₄O -NH₂ (C6), -pyrrolidinyl (C5), -N-methylcarboxamide (C3) 220.27 Enhanced steric bulk from pyrrolidinyl group; potential CNS drug candidate .
6-(Azocan-1-yl)pyridine-3-carboximidamide C₁₃H₂₀N₄ -azocane (8-membered ring) at C6, -C(=NH)-NH₂ (C3) 232.32 Increased lipophilicity due to azocane; explored in heterocyclic chemistry .
6-[Isopropyl(methyl)amino]pyridine-3-carboximidamide C₁₀H₁₆N₄ -N-isopropyl-N-methylamino (C6), -C(=NH)-NH₂ (C3) 192.26 Moderate solubility in organic solvents; used in catalytic studies .
6-(Cyclohexyloxy)pyridine-3-carboximidamide C₁₂H₁₇N₃O -cyclohexyloxy (C6), -C(=NH)-NH₂ (C3) 219.28 Hydrophobic cyclohexyloxy group; applications in polymer synthesis .
1-(6-Aminopyridin-3-yl)piperidine-3-carboxamide C₁₁H₁₆N₄O -piperidine-carboxamide (C3), -NH₂ (C6) 220.27 Rigid piperidine ring improves binding affinity; studied in kinase inhibition .

Key Insights from Comparison:

Functional Group Impact :

  • The carboximidamide group (-C(=NH)-NH₂) at C3 is conserved across all compounds, suggesting its role in hydrogen bonding or metal coordination .
  • Substituents at C6 (e.g., azocane, cyclohexyloxy) modulate lipophilicity and steric effects . For instance, the azocane derivative (C₁₃H₂₀N₄) has a logP ~2.5 higher than the parent compound .

Biological Relevance: The pyrrolidinyl and piperidine derivatives (C₁₁H₁₆N₄O) show enhanced interaction with biological targets due to their rigid, nitrogen-containing rings .

Synthetic Versatility: The isopropyl(methyl)amino variant (C₁₀H₁₆N₄) is synthetically tractable for introducing branched alkyl chains, aiding in solubility optimization .

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